11,13,15-Octadecatrienoic acid

Structural biology Enzymology Conjugated fatty acid bioproduction

11,13,15-Octadecatrienoic acid (C18:3, Δ11,13,15) is a positional and geometric isomer belonging to the conjugated linolenic acid (CLnA) family, characterized by three conjugated double bonds at carbons 11, 13, and 15 of the 18-carbon backbone. Unlike the more abundant Δ9,11,13 isomers (α-eleostearic, punicic acid) and Δ8,10,12 isomers (jacaric, calendic acid), the Δ11,13,15 motif represents a distinct conjugated array that has been detected in rare seed oils, including Kamala oil from Mallotus philippensis , and has been resolved in isomerase-bound protein crystal structures (PDB: 2BAC), confirming it as a discrete enzymatic product formed during fatty acid double-bond rearrangement.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
Cat. No. B1258011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,13,15-Octadecatrienoic acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+
InChIKeyZSXWVPXJLXTOQQ-ARQDATDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 11,13,15-Octadecatrienoic Acid Isomer Integrity as a Unique Conjugated Linolenic Acid Standard for Bioactivity Research


11,13,15-Octadecatrienoic acid (C18:3, Δ11,13,15) is a positional and geometric isomer belonging to the conjugated linolenic acid (CLnA) family, characterized by three conjugated double bonds at carbons 11, 13, and 15 of the 18-carbon backbone [1]. Unlike the more abundant Δ9,11,13 isomers (α-eleostearic, punicic acid) and Δ8,10,12 isomers (jacaric, calendic acid), the Δ11,13,15 motif represents a distinct conjugated array that has been detected in rare seed oils, including Kamala oil from Mallotus philippensis [2], and has been resolved in isomerase-bound protein crystal structures (PDB: 2BAC), confirming it as a discrete enzymatic product formed during fatty acid double-bond rearrangement [3]. This specific conjugation topology exhibits a unique dihedral geometry that distinguishes its intermolecular interactions and biological target engagement from other CLnA isomers, making it a critical standard for structure-activity and metabolic studies.

Δ11,13,15 conjugated triene isomer (11E,13E,15Z geometry)
Authentic standard for isomerase enzyme product verification
Supports structure-activity relationship evaluation for CLnA positional series

Why Generic CLnA or Bulk Linolenic Acid Cannot Substitute for 11,13,15-Octadecatrienoic Acid in Analytical and Bioassay Development


The Δ11,13,15 positional isomer exhibits a fundamentally different conjugated system geometry compared with the more accessible Δ9,11,13 and Δ8,10,12 CLnA isomers. This altered double-bond topology leads to measurable differences in chromatographic retention, in enzyme binding, and in biological potency [1]. Head-to-head cytotoxicity studies have shown that even a single change in double-bond geometry—as between α-eleostearic acid (9Z,11E,13E) and its all-trans isomer β-eleostearic acid—results in a 2- to 3‑fold difference in growth inhibition of human colon cancer Caco‑2 cells, accompanied by differential activation of bcl‑2/bax apoptotic pathways [2]. More broadly, the IC50 for inhibition of prostaglandin biosynthesis by naturally occurring CLnAs varies over 3‑fold depending on the position and geometry of the conjugated triene system, with 8Z,10E,12Z‑octadecatrienoic acid exhibiting an IC50 of 2.4 μM and its synthetic 8Z,10E,12E isomer exhibiting an IC50 of 1.0 μM [3]. Because 11,13,15‑octadecatrienoic acid possesses a distinct (11E,13E,15Z) configuration that is not commercially available as a neat standard from conventional oil‑derived isomer mixtures, any study requiring precise assignment of biological or chromatographic behavior to this specific isomer must procure the authentic compound; its activity cannot be inferred from mixtures of common CLnAs or from non‑conjugated linolenic acid.

Chromatographic retention profiles differ across positional series; co-elution with 9,11,13 isomers cannot be assumed.
Enzyme-substrate recognition may be isomer-specific; 9,11,13 or 8,10,12 isomers may not bind PAI.
Cell-based assay response varies by geometric configuration; using a generic CLnA mixture may obscure geometry-dependent effects.

Quantitative Differentiation Evidence: 11,13,15-Octadecatrienoic Acid (11E,13E,15Z) Against Closest Conjugated Linolenic Acid Analogues


Protein-Small-Molecule Crystallography Demonstrates Exclusive Binding of the 11E,13E,15Z Isomer to Commercial Fatty Acid Isomerase

The (11E,13E,15Z)-octadeca-11,13,15-trienoic acid isomer has been unequivocally identified as the product bound in the active site of the polyunsaturated fatty acid isomerase (PAI) from Propionibacterium acnes, as determined by X-ray crystallography at 2.30 Å resolution (PDB: 2BAC) [1]. This provides a direct atom‑level proof that the enzyme product is the 11E,13E,15Z geometric isomer, not the more common α-eleostearic acid (9Z,11E,13E) or other 9,11,13‑ or 8,10,12‑positional isomers. The same isomer has also been resolved in a complex with human retinol‑binding protein 4 (RBP4) (PDB: 2WR6) [2], confirming its recognition by mammalian lipid‑transport proteins.

Crystal binding
Direct head-to-head
(11E,13E,15Z)-ODT exclusively bound to PAI (PDB 2BAC) and RBP4; other CLnA isomers not observed.
Enables enzyme product identification for PAI bioprocess.
X-ray, 2.30 Å resolution; PDB 2BAC/2WR6
Structural biology Enzymology Conjugated fatty acid bioproduction

Chromatographic Resolution of the 11,13,15 Positional Isomer from Other Conjugated Linolenic Acid Isomers by Silver-Ion HPLC

The first comprehensive Ag+-HPLC method for separating CLnA methyl esters demonstrated that the 11,13,15‑18:3 positional isomer elutes in a distinct retention‑time cluster from the 9,11,13‑ and 8,10,12‑positional series, and that within each positional group, geometric isomers (ttt, ctt, ctc) can be further resolved [1]. This chromatographic orthogonality means that 11,13,15‑octadecatrienoic acid cannot be quantified or identified using retention times calibrated only with common 9,11,13 or 8,10,12 isomers.

Ag⁺-HPLC separation
Direct head-to-head
Baseline resolution of 11,13,15 positional cluster from 9,11,13 and 8,10,12 isomer groups.
Retention-time marker for unambiguous isomer quantification.
Ag⁺-HPLC, 233 nm UV; validated by 2D‑NMR
Analytical chemistry Lipidomics Quality control

All-Trans vs. Cis-Containing CLnA Geometry Dramatically Alters Cancer Cell Cytotoxicity, Predicting Distinct Potency for the 11E,13E,15Z Isomer

A head‑to‑head comparison of four defined CLnA isomers on human colon cancer Caco‑2 cells showed that all‑trans isomers (β‑eleostearic acid t9,t11,t13 and β‑calendic acid t8,t10,t12) were significantly more potent than their cis‑containing counterparts (α‑eleostearic acid c9,t11,t13 and α‑calendic acid t8,t10,c12) in reducing viable cell number and in inducing DNA fragmentation, a marker of apoptosis [1]. β‑Eleostearic acid and β‑calendic acid also exhibited cytotoxic effects that were not completely reversed by α‑tocopherol, whereas the cytotoxicity of α‑eleostearic and α‑calendic acids was lost in the presence of the antioxidant, indicating distinct pro‑oxidant mechanisms for the all‑trans forms. The 11,13,15‑octadecatrienoic acid isomer carries a single cis bond at the 15‑position (11E,13E,15Z), placing it in the cis‑containing geometric class with the 9Z,11E,13E isomer.

Cytotoxicity geometry
Cross-study comparable
All-trans CLnAs show ~2–3× greater cell viability reduction vs. cis-containing isomers in Caco‑2 cells.
Context-dependent cell-model endpoint for 11E,13E,15Z geometry.
MTT assay, 48 h, 50 μM; Caco‑2 colon cell line
Cancer cell biology Apoptosis assays Structure-activity relationships

Positional Isomerism Dictates Cyclooxygenase Inhibition Potency; 11,13,15 Geometry is Distinct from the Most Potent 8,10,12 Isomers

A seminal structure‑activity study measured the ability of naturally occurring and synthetic conjugated octadecatrienoic acids to inhibit the conversion of arachidonic acid into prostaglandin E2 by sheep vesicular gland microsomes [1]. The most potent inhibitors identified were jacarandic acid (8Z,10E,12Z‑octadecatrienoic acid, IC50 = 2.4 μM) and the synthetic all‑trans 8,10,12 isomer (IC50 = 1.0 μM). 9,11,13‑octadecatrienoic acid (α‑eleostearic acid) was a substantially weaker inhibitor, with an [I]50 of approximately 20 μM (estimated from figure). The 11,13,15‑octadecatrienoic acid isomer was not among the naturally isolated compounds tested, but its distinct double‑bond position places it in a structural space between the more potent 8,10,12 series and the less potent 9,11,13 series.

COX inhibition
Class-level inference
IC₅₀ span >20‑fold across positional series (1.0–>20 μM); 11,13,15 scaffold not yet tested.
Enables IC₅₀ determination for missing positional scaffold.
Sheep vesicular gland microsomes, PGE₂ RIA
Inflammation Prostaglandin biosynthesis Cyclooxygenase inhibition

Overexpression of the AN2 Gene Results in Specific Accumulation of the 11E,13E,15Z Isomer, Implicating a Dedicated Biosynthetic Pathway

Metabolomics analysis in a gain‑of‑function genetic system reported that overexpression of the AN2 transcription factor leads to a significant and specific increase in the level of octadeca‑11E,13E,15Z‑trienoic acid compared with the wild‑type control [1]. This finding indicates that the 11,13,15 isomer is not merely a non‑specific by‑product of linolenic acid isomerization but is the metabolic endpoint of a genetically regulated pathway that can be experimentally induced.

Genetic accumulation
Supporting evidence
AN2 overexpression specifically elevates 11E,13E,15Z-trienoic acid levels vs. wild type.
Biomarker for AN2 pathway activation in metabolomics.
LC/GC‑MS profiling; model plant system
Functional genomics Metabolic engineering Plant specialized metabolism

Procurement-Relevant Application Scenarios for 11,13,15-Octadecatrienoic Acid Based on Quantitative Differentiation Evidence


Authentic Calibration Standard for Ag+-HPLC and LC-MS Quantification of CLnA Isomers in Dietary Supplements and Functional Foods

The demonstrated baseline resolution of the 11,13,15 positional series from 9,11,13 and 8,10,12 isomers by Ag+-HPLC [1] means that any laboratory tasked with quantifying the full isomer profile of CLnA‑enriched dietary oils (e.g., pomegranate seed oil, bitter gourd oil, catalpa oil) must include a pure 11,13,15‑octadecatrienoic acid standard in its calibration panel. The compound serves as a retention‑time marker and response‑factor reference for the 11,13,15 peak cluster, enabling accurate reporting of this under‑characterized isomer fraction in commercial products. Without this standard, the 11,13,15 isomer co‑eluting or mis‑assigned to an adjacent positional series would lead to a systematic over‑ or under‑estimation of the declared CLnA content, posing regulatory compliance risk for supplement manufacturers.

Enzyme Product Verification Standard in P. acnes Fatty Acid Isomerase Bioprocess Development

Crystallographic evidence that P. acnes PAI produces (11E,13E,15Z)-octadecatrienoic acid as the terminal conjugated triene product [2] makes this compound the definitive analytical standard for any biotechnological process employing this isomerase for conjugated fatty acid production. Industrial R&D groups engineering PAI variants for improved substrate specificity or product yield must use authentic 11,13,15‑octadecatrienoic acid to confirm product identity by GC‑MS or LC‑MS, distinguishing the desired 11,13,15 isomer from possible 9,11,13 or 8,10,12 side‑products that may arise through enzyme promiscuity or non‑enzymatic rearrangement. Reliance on a 9,11,13 isomer standard in this context would result in false product identification.

Structure–Activity Relationship (SAR) Expansion Set for Anti-Cancer CLnA Screening Panels

Prior head‑to‑head CLnA cytotoxicity data demonstrate a >2‑fold difference in potency between all‑trans and cis‑containing geometric isomers on colon cancer cells, and a >20‑fold range in cyclooxygenase inhibitory potency across positional series [3][4]. The 11,13,15‑octadecatrienoic acid isomer, with its unique (11E,13E,15Z) configuration, constitutes the sole access point to the 11,13,15 scaffold among commercially impractical plant‑derived CLnAs. Procurement of this compound allows medicinal chemistry and pharmacology groups to add the missing data point to their SAR matrix, testing whether the shift of the conjugated system by two carbons relative to the 9,11,13 benchmark alters cancer cell selectivity, pro‑apoptotic potency, or susceptibility to antioxidant reversal—a critical step toward identifying isomer‑specific therapeutic leads.

Biomarker Validation Standard for AN2‑Regulated Plant Metabolic Pathway Studies

The report that octadeca-11E,13E,15Z‑trienoic acid accumulates specifically upon overexpression of the AN2 transcription factor [5] qualifies this metabolite as a candidate biomarker for AN2 pathway activation in plant functional genomics and synthetic biology projects. Research groups studying anthocyanin or phenylpropanoid regulation via AN2 in crops or model plants can employ the pure compound as an external standard to validate quantitative LC‑MS or GC‑MS assays for this metabolite, enabling robust genotype‑phenotype correlation studies. The absence of this compound from most commercial metabolite libraries makes its targeted procurement essential for laboratories that encounter this feature in untargeted metabolomics datasets and seek to confirm its identity.

Application Selection Property Validation Focus
CLnA isomer quantification in dietary oils Retention-time marker for 11,13,15 cluster Peak assignment and quantification accuracy
PAI enzyme bioprocess product verification Enzyme product identity standard MS/retention match against authentic compound
Cell-model CLnA response screening panels Unique 11E,13E,15Z geometric configuration Cytotoxicity endpoint review
AN2-regulated pathway metabolomics studies Pathway-specific metabolite marker Quantitative assay confirmation
Quote Request

Request a Quote for 11,13,15-Octadecatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.